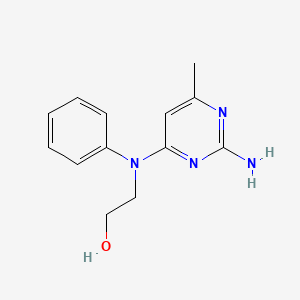
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
準備方法
The synthesis of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl compound to the desired oxidation state.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis.
化学反応の分析
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death.
類似化合物との比較
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol can be compared with other similar compounds, such as:
2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds have shown promising antibacterial activity and are being studied for their potential as anti-tubercular agents.
3-((2-Amino-6-methylpyrimidin-4-yl)ethynyl)benzylamino-1,3-oxazol-2(3H)-one: This compound belongs to the same class of aminopyrimidines and has been investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
生物活性
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol, also known by its CAS number 6303-38-4, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₄O
- Molar Mass : 244.29 g/mol
- CAS Number : 6303-38-4
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer effects by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of certain kinases implicated in cancer progression, such as CDK4/6 and 12-lipoxygenase (12-LOX), which is associated with various cancers including breast and prostate cancer .
Table 1: Summary of Anticancer Activity
| Compound | Target | Effect | Reference |
|---|---|---|---|
| 2-Amino-6-methylpyrimidine derivatives | CDK4/6 | Inhibition of tumor growth | |
| Similar pyrimidine compounds | 12-LOX | Reduced metastasis and angiogenesis |
2. Neuroprotective Effects
Neuroprotective properties have been observed in related compounds, suggesting potential applications in neurodegenerative diseases. For example, certain derivatives have shown the ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's .
Case Study: Neuroprotection
A study demonstrated that a pyrimidine-based compound significantly reduced reactive oxygen species (ROS) production in PC12 cells, indicating its potential as a neuroprotective agent .
3. Anti-inflammatory Activity
Inflammation plays a crucial role in numerous diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have been shown to modulate inflammatory pathways effectively. For instance, they may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Mechanism | Effect | Reference |
|---|---|---|---|
| Pyrimidine derivatives | COX/LOX inhibition | Reduced inflammation | |
| Related compounds | Cytokine modulation | Decreased inflammatory markers |
The biological activity of this compound is thought to involve several mechanisms:
- Kinase Inhibition : Compounds may inhibit key kinases involved in cell cycle regulation and apoptosis.
- Antioxidant Activity : By scavenging free radicals, these compounds can protect cells from oxidative damage.
- Cytokine Modulation : They may alter the expression of pro-inflammatory cytokines, thereby reducing inflammation.
特性
CAS番号 |
6303-38-4 |
|---|---|
分子式 |
C13H16N4O |
分子量 |
244.29 g/mol |
IUPAC名 |
2-(N-(2-amino-6-methylpyrimidin-4-yl)anilino)ethanol |
InChI |
InChI=1S/C13H16N4O/c1-10-9-12(16-13(14)15-10)17(7-8-18)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3,(H2,14,15,16) |
InChIキー |
DSJXSQYFMKXONB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)N(CCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















